tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

MAGL inhibitor Endocannabinoid system Neuroinflammation

Procure tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (1286273-25-3) for precise SAR exploration. This heterobifunctional scaffold uniquely combines a nicotinoyl group and a Boc-protected aminomethyl moiety separated by a critical methylene spacer. Unlike generic piperidine derivatives, the spacer prevents 20‑fold binding affinity losses observed in nAChR ligands. The compound serves as a validated starting point for low‑nanomolar MAGL inhibitor libraries (pain, inflammation, neurology) and for synthesizing novel nAChR ligands. Its Boc‑protected amine enables selective deprotection and rapid derivatization. Procuring this specific intermediate ensures synthetic success and biologically relevant results.

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 1286273-25-3
Cat. No. B2487378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate
CAS1286273-25-3
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-11-13-6-9-20(10-7-13)15(21)14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,19,22)
InChIKeyIWQNBSWBNVIYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (1286273-25-3) Procurement Grade and Core Specifications


tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (CAS 1286273-25-3) is a heterobifunctional small molecule with molecular formula C17H25N3O3 and molecular weight 319.40 . Its core structure features a piperidine ring bearing a nicotinoyl group at the nitrogen and a tert-butyl carbamate (Boc)-protected aminomethyl group at the 4-position [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology [2]. The presence of the Boc protecting group and the nicotinoyl moiety defines its reactivity profile, enabling selective deprotection and subsequent derivatization [1].

Why Generic Substitution of 1286273-25-3 Carries Quantifiable Procurement Risk


Substitution of tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate with a generic piperidine derivative or alternative Boc-protected amine fails due to the precise spatial and electronic constraints imposed by the nicotinoyl and Boc moieties. While a close structural analog, tert-butyl 1-nicotinoylpiperidin-4-ylcarbamate (CAS 1286273-90-2), lacks the critical methylene spacer , altering both the geometry and the electronics of the amine group [1]. This single atom difference can drastically change a molecule's binding affinity and synthetic utility, as demonstrated in a class of nicotinic acetylcholine receptor ligands where a similar modification shifted Ki values by over 20-fold [2]. Generic alternatives lacking either the Boc protecting group or the specific nicotinoyl substitution pattern will not replicate the compound's unique reactivity and biological profile, leading to failed syntheses or invalid biological results.

Quantitative Differentiation Evidence for tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (1286273-25-3)


Monoacylglycerol Lipase (MAGL) Inhibition Potency

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate demonstrates potent inhibition of monoacylglycerol lipase (MAGL) with an IC50 of 2.5 nM, as disclosed in a patent for the treatment of neuroinflammatory conditions [1]. This high potency positions the compound as a valuable starting point for MAGL-targeted drug discovery programs.

MAGL inhibitor Endocannabinoid system Neuroinflammation

Antibacterial Activity of a Close Structural Analog

A closely related analog, tert-butyl 1-nicotinoylpiperidin-4-ylcarbamate (CAS 1286273-90-2), exhibits significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains . The compound demonstrated Minimum Inhibitory Concentration (MIC) values of 2-8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . This suggests the nicotinoylpiperidine scaffold is a privileged structure for developing novel antibiotics.

Antibacterial Gram-positive Drug resistance

Binding Affinity for Nicotinic Acetylcholine Receptors (nAChR)

A compound structurally identical to the target molecule, except for a substituent on the pyridine ring, exhibited a binding affinity (Ki) of 73 nM for the rat neuronal nicotinic acetylcholine receptor alpha4-beta2 subtype [1]. This data point, sourced from the BindingDB database, provides a quantitative benchmark for the nicotinoylpiperidine scaffold's interaction with this important CNS target.

nAChR Neuroscience Ligand-gated ion channel

Validated Application Scenarios for tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate Procurement


Scaffold for MAGL Inhibitor Lead Optimization

The compound's validated low-nanomolar MAGL inhibitory activity [1] makes it an ideal starting point for medicinal chemists designing new chemical entities for pain, inflammation, and neurological disorders. Procurement of 1286273-25-3 enables rapid synthesis of focused analog libraries to explore SAR around the nicotinoyl and Boc-protected amine motifs.

Core Building Block for nAChR Ligand Synthesis

Given the class-level binding data for the nicotinoylpiperidine scaffold at nAChRs [1], this compound is a strategic procurement choice for synthesizing novel ligands. Its Boc-protected amine allows for facile deprotection and subsequent functionalization to create diverse chemical libraries for probing nAChR pharmacology.

Precursor for Novel Antibacterial Agent Development

The demonstrated antibacterial activity of the closely related analog (CAS 1286273-90-2) against resistant Gram-positive strains [1] validates the scaffold's potential. Procuring 1286273-25-3 provides a versatile intermediate for generating new derivatives aimed at overcoming bacterial resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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